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Compound of Interest

Compound Name: 2,4-Diaminomesitylene

Cat. No.: B120888

Abstract

This technical guide provides a comprehensive overview of 2,4-Diaminomesitylene (IUPAC
Name: 2,4,6-trimethylbenzene-1,3-diamine), a versatile aromatic diamine intermediate. With a
molecular formula of CoH14N2 and a molecular weight of approximately 150.22 g/mol , this
compound serves as a critical building block in the synthesis of advanced polymers, pigments,
and notably, active pharmaceutical ingredients (APIs).[1][2][3][4] This document details a
robust, two-step synthesis protocol from mesitylene, outlines a self-validating analytical
workflow for structural confirmation and purity assessment, and explores the fundamental
principles of its chemical reactivity. The guide is intended for researchers, chemists, and drug
development professionals seeking to leverage the unique structural and reactive properties of
this important molecular scaffold.

Core Molecular Properties and Identification

2,4-Diaminomesitylene is a crystalline solid characterized by a symmetrically substituted
benzene ring with two amine functional groups and three methyl groups.[2][4] This substitution
pattern imparts distinct steric and electronic properties that are central to its utility in chemical
synthesis.
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Property Value Source(s)
2,4,6-trimethylbenzene-1,3-

IUPAC Name o [2]
diamine
2,4,6-Trimethyl-1,3-

Synonyms T [2][4]
phenylenediamine, DAM

CAS Number 3102-70-3 [2][4]

Molecular Formula CoH14N2 [2][4]

Molecular Weight 150.22 g/mol [2]
White to yellow/orange

Appearance .
crystalline powder

Melting Point 89-91 °C

Boiling Point 297.7 °C at 760 mmHg

Density 1.051 g/cm3

» Slightly soluble in DMSO and
Solubility

Methanol

Synthesis Protocol: A Validated Laboratory-Scale
Approach

The synthesis of 2,4-Diaminomesitylene is efficiently achieved via a two-step process starting
from commercially available mesitylene. This pathway involves an electrophilic aromatic
substitution (dinitration) followed by a catalytic reduction. This route is advantageous due to its
high yield, stable intermediates, and high purity of the final product.[3]

Diagram of Synthetic Workflow
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Step 2: Catalytic Reduction
Reagents: Hz, Ni Catalyst
Solvent: Methanol
Temp: 80°C, Pressure: 1-3 MPa

Step 1: Dinitration
Reagents: HNOs / H2SO04
Temp: 50-95°C
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Caption: Two-step synthesis of 2,4-Diaminomesitylene from mesitylene.

Step 1: Synthesis of 2,4-Dinitromesitylene (Intermediate)

This step involves the electrophilic nitration of mesitylene. The methyl groups are activating and
ortho-, para-directing. The high steric hindrance from the flanking methyl groups at positions 1
and 3 directs the two nitro groups to the 2 and 4 positions.

Methodology:

o Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel,
and a thermometer, add 114 g (0.95 mol) of mesitylene.

o Reagent Preparation: Prepare a nitrating mixture by carefully adding concentrated nitric acid
(HNO:s) to concentrated sulfuric acid (H2SOa4) in a 22:78 weight ratio, while cooling in an ice
bath.

 Nitration Reaction: Begin stirring the mesitylene and slowly add the nitrating mixture via the
dropping funnel. The causality for slow addition is to maintain the reaction temperature at
approximately 50°C, preventing runaway reactions and over-nitration.

» Reaction Completion: After the addition is complete, allow the reaction to stir for 30 minutes
at 50°C. Subsequently, increase the temperature to 90-95°C and maintain for another 30
minutes to ensure complete dinitration.[3]

o Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The solid 2,4-
dinitromesitylene will precipitate. Isolate the crude product by vacuum filtration.
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Purification: Wash the solid with cold water until the washings are neutral to remove residual
acid. The product can be used in the next step without further purification or can be
recrystallized from ethanol for higher purity.

Step 2: Synthesis of 2,4-Diaminomesitylene (Final
Product)

This step involves the reduction of the two nitro groups to primary amines. Catalytic

hydrogenation is the preferred method as it is clean, high-yielding, and avoids the use of

stoichiometric metal reductants which can complicate purification.[3]

Methodology:

Reactor Setup: To a high-pressure autoclave reactor, add the crude 2,4-dinitromesitylene
(approx. 0.9 mol) from the previous step.

Catalyst and Solvent: Add a catalytic amount of Raney Nickel (approx. 10g) and 320 kg of
methanol as the solvent. The nickel catalyst is chosen for its high activity and efficiency in
reducing aromatic nitro groups.[3][5]

Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen
gas to 1-3 MPa.[3]

Reaction Conditions: Begin stirring and heat the mixture to 80°C. The reaction is exothermic;
monitor the temperature and pressure closely. The reaction is complete when hydrogen
uptake ceases. Maintain the conditions for 1 hour post-uptake to ensure full conversion.[3]

Work-up: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the
reaction mixture to remove the nickel catalyst.

Isolation and Purification: Remove the methanol from the filtrate under reduced pressure.
The resulting solid is 2,4-Diaminomesitylene. For high-purity material required in drug
development, recrystallization from a suitable solvent system (e.g., ethanol/water) is
recommended. This yields a product with >99.5% purity.[3]
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Analytical Characterization: A Self-Validating
Workflow

Confirming the identity and purity of the synthesized 2,4-Diaminomesitylene is paramount.
The following multi-technique approach provides a self-validating system where each analysis
corroborates the others.

Diagram of Analytical Workflow
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Caption: Integrated analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the carbon-hydrogen framework.
Protocol:

o Sample Preparation: Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated
chloroform (CDCIs) or dimethyl sulfoxide (DMSO-de).

e Acquisition: Record *H and 3C spectra on a 300 MHz or higher field NMR spectrometer.[2]
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Expected *H NMR Spectrum Interpretation (in CDCIs):

Aromatic Proton (1H): A singlet is expected around & 6.0-6.9 ppm. This single proton is on
the C5 position of the ring. Its isolation (no adjacent protons) results in a singlet multiplicity.

e Amine Protons (4H): A broad singlet is expected around & 3.5 ppm. The protons on the
nitrogen atoms are exchangeable, leading to a broad signal. The integration should
correspond to four protons.

o Methyl Protons (3H at C6): A singlet integrating to three protons is expected around 6 2.1-2.3
ppm.

o Methyl Protons (6H at C2, C4): A singlet integrating to six protons is expected around & 2.1-
2.3 ppm. The two methyl groups adjacent to the amine groups are chemically equivalent due
to the molecule's symmetry.

Expected 3C NMR Spectrum Interpretation: Due to the molecule's symmetry, fewer than 9
carbon signals are expected.

o Aromatic Carbons: Signals for the aromatic carbons will appear in the d 100-150 ppm region.
The carbons bonded to nitrogen (C1, C3) will be the most downfield, followed by those
bonded to methyl groups (C2, C4, C6), and finally the protonated carbon (C5).

o Methyl Carbons: Signals for the three methyl groups will appear in the upfield region,
typically & 15-25 ppm.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound.
Protocol:

o Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) or direct
infusion using an Electron lonization (El) source.[2]

e Analysis: Acquire the mass spectrum.

Expected Interpretation:
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» Molecular lon (M+): A strong peak should be observed at m/z = 150, corresponding to the
molecular weight of CoH14aN2.[2][4]

o Key Fragments: A prominent fragment at m/z = 149 ([M-H]*) is expected due to the loss of a
hydrogen atom. Another significant fragment at m/z = 135 ([M-CHs]*) from the loss of a
methyl radical is also highly probable.[2] This fragmentation pattern is characteristic of alkyl-
substituted aromatic amines.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to verify the presence of key functional groups.
Protocol:

o Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an
Attenuated Total Reflectance (ATR) accessory.[2]

e Acquisition: Record the spectrum from 4000 to 400 cm™1,

Expected Characteristic Absorption Bands:

N-H Stretch: Two distinct bands in the region of 3300-3500 cm~1 are characteristic of a
primary amine (-NHz2).

Aromatic C-H Stretch: Peaks just above 3000 cm~1,

Aliphatic C-H Stretch: Peaks just below 3000 cm~! corresponding to the methyl groups.

N-H Bend: A bending vibration around 1600-1650 cm™1,

C=C Aromatic Ring Stretch: Peaks in the 1450-1600 cm~1 region.

Chemical Reactivity and Applications in Drug
Development

2,4-Diaminomesitylene is a valuable building block due to the reactivity of its two primary
amine groups.[7] These groups can readily participate in a wide range of chemical reactions,
including:
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e Amide and Sulfonamide formation: Reaction with acyl chlorides, anhydrides, or sulfonyl
chlorides.

» Schiff Base formation: Condensation with aldehydes and ketones.

o Heterocycle synthesis: Serving as a dinucleophile in reactions to form fused ring systems,
such as imidazoles or quinoxalines.[7][8]

The three methyl groups on the aromatic ring provide several key advantages. They increase
the electron density of the ring, enhancing the nucleophilicity of the amine groups.
Simultaneously, they provide steric hindrance that can be exploited to direct reactions
regioselectively and can improve the solubility of derivatives in organic solvents.

In drug development, this scaffold is strategically important for synthesizing APIs targeting
complex diseases.[1] Its rigid, substituted aromatic core is ideal for positioning functional
groups in precise three-dimensional orientations to interact with biological targets. The diamine
functionality allows for the construction of diverse molecular libraries by attaching various side
chains, facilitating structure-activity relationship (SAR) studies. While specific drug examples
are often proprietary, the use of substituted phenylenediamine scaffolds is well-documented in
the development of kinase inhibitors and other therapeutic agents.[1]

Safety and Handling

2,4-Diaminomesitylene is classified as harmful and an irritant. Appropriate personal protective
equipment (PPE) is mandatory.

e Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312),
Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332).

[2]

o Precautionary Measures: Handle in a well-ventilated fume hood. Wear protective gloves,
safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

o Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert
atmosphere to prevent oxidation, which can cause the material to darken.

Conclusion
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2,4-Diaminomesitylene is a high-value chemical intermediate with a well-defined synthetic
pathway and clear methods for analytical validation. Its unique combination of reactive amine
groups and a sterically defined aromatic core makes it a powerful tool for chemists in materials
science and pharmaceutical development. This guide provides the foundational knowledge and
practical protocols necessary for its effective synthesis, characterization, and strategic
implementation in advanced chemical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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